molecular formula C14H17NO6S B12885391 (4R)-1-Acetyl-4-[(4-methylbenzene-1-sulfonyl)oxy]-D-proline CAS No. 77449-96-8

(4R)-1-Acetyl-4-[(4-methylbenzene-1-sulfonyl)oxy]-D-proline

Cat. No.: B12885391
CAS No.: 77449-96-8
M. Wt: 327.35 g/mol
InChI Key: ZGILGOQVJWEWSV-DGCLKSJQSA-N
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Description

Cis-1-acetyl-4-(tosyloxy)pyrrolidine-2-carboxylic acid is a complex organic compound that belongs to the pyrrolidine family. Pyrrolidine derivatives are known for their significant role in medicinal chemistry due to their biological activity and structural diversity . This compound, in particular, is characterized by the presence of an acetyl group, a tosyloxy group, and a carboxylic acid group attached to a pyrrolidine ring.

Preparation Methods

The synthesis of cis-1-acetyl-4-(tosyloxy)pyrrolidine-2-carboxylic acid involves several steps. One common method includes the use of L-proline as a starting material. The process typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Cis-1-acetyl-4-(tosyloxy)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include tosyl chloride, chloroacetyl chloride, and various bases and acids. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cis-1-acetyl-4-(tosyloxy)pyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a tool for studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Its derivatives are explored for potential therapeutic applications, including as enzyme inhibitors and receptor modulators.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of cis-1-acetyl-4-(tosyloxy)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The acetyl and tosyloxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The pyrrolidine ring provides structural stability and contributes to the compound’s overall biological activity .

Comparison with Similar Compounds

Cis-1-acetyl-4-(tosyloxy)pyrrolidine-2-carboxylic acid can be compared with other pyrrolidine derivatives such as:

The uniqueness of cis-1-acetyl-4-(tosyloxy)pyrrolidine-2-carboxylic acid lies in its specific functional groups, which provide distinct reactivity and biological activity compared to other pyrrolidine derivatives.

Properties

CAS No.

77449-96-8

Molecular Formula

C14H17NO6S

Molecular Weight

327.35 g/mol

IUPAC Name

(2R,4R)-1-acetyl-4-(4-methylphenyl)sulfonyloxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C14H17NO6S/c1-9-3-5-12(6-4-9)22(19,20)21-11-7-13(14(17)18)15(8-11)10(2)16/h3-6,11,13H,7-8H2,1-2H3,(H,17,18)/t11-,13-/m1/s1

InChI Key

ZGILGOQVJWEWSV-DGCLKSJQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2C[C@@H](N(C2)C(=O)C)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CC(N(C2)C(=O)C)C(=O)O

Origin of Product

United States

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